molecular formula C10H13N3O B13301393 7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13301393
M. Wt: 191.23 g/mol
InChI Key: KWDVMURQAMAIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein kinase inhibitors (PKIs) . The pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug design due to its ability to mimic the adenine ring of ATP, allowing it to compete effectively for binding in the catalytic sites of a diverse range of kinases . This ATP-competitive mechanism makes it a versatile starting point for creating potent inhibitors against oncology targets such as EGFR, B-Raf, MEK, and CDKs, which are often dysregulated in cancers like non-small cell lung cancer (NSCLC) and melanoma . Beyond its well-established role in oncology, this scaffold has demonstrated promising antitubercular activity, having been identified in high-throughput whole-cell screens against Mycobacterium tuberculosis (Mtb) . The specific tert-butyl substituent at the 7-position is a critical structural feature explored in analog development, as noted in related patent literature covering trisubstituted pyrazolo[1,5-a]pyrimidine compounds as CDK7 inhibitors . The structural versatility of the core allows for further functionalization at multiple positions, enabling fine-tuning of pharmacological properties, binding affinity, and selectivity for specific enzymatic targets . Researchers utilize this compound as a key synthetic intermediate for constructing more complex, target-specific molecules. Its application spans hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for cancer, infectious diseases, and inflammatory conditions . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

7-tert-butyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C10H13N3O/c1-10(2,3)7-6-9(14)12-8-4-5-11-13(7)8/h4-6H,1-3H3,(H,12,14)

InChI Key

KWDVMURQAMAIGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)NC2=CC=NN21

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Chlorination and Nucleophilic Substitution

This method involves sequential functionalization of pyrazolo[1,5-a]pyrimidine cores. Key steps include:

  • Chlorination : Treatment of 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine with phosphorus oxychloride (POCl₃) yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).
  • Substitution with tert-butyl groups : Reaction of the dichloro intermediate with tert-butylamine or tert-butyl-containing nucleophiles (e.g., N-tert-butylpiperazine) under basic conditions (K₂CO₃) in acetone achieves selective substitution at the C7 position.

Example :

Step Reagents/Conditions Yield Intermediate
1 POCl₃, reflux 61% 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
2 tert-butylamine, K₂CO₃, acetone, RT 94% 7-tert-butyl derivative

Buchwald–Hartwig or Suzuki–Miyaura couplings enable the introduction of tert-butyl groups. For instance:

  • Buchwald–Hartwig amination : Aryl halides react with tert-butylamines using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos in toluene at 110°C.
  • Key intermediate : 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine serves as a precursor for functionalization.

Data Table :

Compound Coupling Partner Catalyst Temp (°C) Yield
7-tert-butyl derivative N-tert-butylpiperazine Pd₂(dba)₃/Xantphos 110 89%

Green Synthesis via Ultrasonic Irradiation

A solvent-free, eco-friendly approach uses:

  • Reagents : 3-Aminopyrazole derivatives react with dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate under ultrasonic waves (60–65°C) in aqueous ethanol with KHSO₄.
  • Advantages : Reduced reaction time (9–15 min) and high yields (up to 95%).

Optimized Conditions :

Parameter Value
Solvent Ethanol:H₂O (1:1)
Catalyst KHSO₄
Time 10–12 min
Yield 84–95%

Reductive Amination and Cyclization

For advanced derivatives, reductive amination of aldehydes with tert-butylamines followed by cyclization is employed:

  • Intermediate : 2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol is oxidized to an aldehyde, which undergoes reductive amination with tert-butylamines.
  • Key step : Dess–Martin periodinane oxidation ensures efficient aldehyde formation (78% yield).

Critical Analysis of Methodologies

Method Advantages Limitations
Multi-step synthesis High selectivity, scalable Requires hazardous reagents (POCl₃)
Palladium catalysis Versatile for diverse substituents Costly catalysts, inert conditions
Ultrasonic synthesis Eco-friendly, rapid Limited to specific alkynes

Chemical Reactions Analysis

Types of Reactions

7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group or other substituents on the pyrazolopyrimidine core can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.

    Biology: The compound is used in studying enzyme inhibition and receptor binding.

    Industry: It finds applications in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer and anti-inflammatory therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

  • Synthesis: Synthesized via condensation of 3-aminopyrazole with ethyl 4,4,4-trifluoro-2-butynoate under microwave irradiation, followed by Suzuki-Miyaura cross-coupling for C3-arylation .
  • Reactivity: The electron-withdrawing trifluoromethyl group facilitates nucleophilic aromatic substitution (SNAr) and Suzuki couplings. However, unprotected amino groups require tandem catalysts (XPhosPdG2/XPhos) to suppress debromination .
  • Biological Activity: Trifluoromethyl analogs exhibit anti-inflammatory activity and inhibit monoamine oxidase B (MAO-B) with IC₅₀ values in the micromolar range .
Property 7-(Trifluoromethyl) Derivative 7-tert-Butyl Derivative
C7 Substituent -CF₃ (electron-withdrawing) -C(CH₃)₃ (electron-neutral, bulky)
Synthetic Flexibility High (compatible with SNAr, cross-coupling) Moderate (steric hindrance limits reactions)
Lipophilicity (LogP) Increased due to -CF₃ Higher due to tert-butyl group

3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

  • Synthesis : Halogenation using NBS/NIS in CH₂Cl₂ yields 3-bromo or 3-iodo derivatives, pivotal for cross-coupling reactions .
  • Applications : Serves as a versatile intermediate for constructing 3,5-diarylated derivatives, enabling library diversification .

7-Phenyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one

  • Structural Note: Replacing the pyrazole ring with triazole alters hydrogen-bonding capacity and π-π stacking interactions .
  • Commercial Availability : Produced in high-purity grades (99.999%) for pharmaceutical research .

7-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-5-one

  • Simpler Substituents : Lacks steric bulk, enabling easier functionalization but reduced metabolic stability compared to tert-butyl analogs .

Biological Activity

7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1564687-09-7
  • Molecular Formula : C10_{10}H13_{13}N3_3O
  • Molecular Weight : 191.23 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral and antibacterial agent.

Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-one exhibit potent inhibitory activity against Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. In a study by Xu et al. (2009), several derivatives were synthesized and evaluated for their enzymatic activity. Some showed significant inhibition of HCV replication with IC50 values in the low micromolar range .

Antitubercular Activity

A notable study published in 2021 explored the antitubercular properties of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. The research demonstrated that these compounds exhibited promising activity against Mycobacterium tuberculosis (Mtb) within macrophages. The most active compounds showed low cytotoxicity and were not linked to common resistance mechanisms associated with other antitubercular agents .

DPP-4 Inhibition

Another significant aspect of this compound's biological profile is its role as a Dipeptidyl Peptidase IV (DPP-4) inhibitor. A study highlighted the optimization of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives for DPP-4 inhibition, yielding compounds that demonstrated high selectivity and low cytotoxicity. One compound achieved an IC50 of 49 nM against DPP-4 and effectively reduced glucose levels in diabetic mice .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidin derivatives. Key findings include:

Substituent Effect on Activity Reference
Tert-butyl groupEnhances lipophilicity and bioavailability
Various substitutions at position 7Altered binding affinity to target enzymes

Case Studies

  • Antiviral Efficacy Against HCV :
    • A series of derivatives were tested for their ability to inhibit HCV replication.
    • Results indicated that specific modifications at position 7 significantly increased antiviral potency .
  • Antitubercular Mechanism Exploration :
    • Compounds were assessed for their mechanism of action against Mtb.
    • Findings suggested that the primary mode of action did not involve traditional pathways like cell wall biosynthesis but rather targeted unique bacterial processes .
  • DPP-4 Inhibitor Development :
    • Through structure-based drug design, compounds were optimized leading to enhanced selectivity and efficacy in glucose regulation in vivo .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
  • Use protecting groups (e.g., Boc) for sensitive intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

Methodological Answer:

  • 1H/13C NMR :
    • The tert-butyl group appears as a singlet at ~1.3 ppm (1H, 9 equivalent protons) and ~30-35 ppm (13C, quaternary carbon) .
    • Pyrimidine protons resonate between 6.5–8.5 ppm, with coupling patterns confirming regiochemistry.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) should align with the molecular formula (C10H14N3O). High-resolution MS confirms purity .
  • IR Spectroscopy : Look for carbonyl stretches (~1700 cm⁻¹) and NH/OH vibrations (~3200 cm⁻¹) to confirm lactam or tautomeric forms .

Advanced: How does the tert-butyl substituent at position 7 affect the compound’s binding affinity to biological targets compared to other alkyl or aryl groups?

Methodological Answer:

  • Steric Effects : The tert-butyl group’s bulkiness may restrict access to deep binding pockets (e.g., ATP-binding sites in kinases) but enhance selectivity for shallow hydrophobic regions .
  • Thermodynamic Studies : Compare binding free energy (ΔG) via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) against analogs (e.g., ethyl or phenyl substituents) .
  • Case Study : In triazolopyrimidine derivatives, tert-butyl substitution improved solubility by 20% compared to benzyl groups while maintaining antiviral activity .

Q. Experimental Design :

Synthesize analogs with varying substituents (methyl, ethyl, phenyl).

Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.

Validate with enzymatic assays (e.g., kinase inhibition) .

Advanced: What strategies can resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives with varying substituents?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects using a standardized assay (e.g., IC50 values against a common target) .
  • Data Normalization : Account for variations in experimental conditions (e.g., buffer pH, cell lines) by repeating assays under controlled parameters.
  • Meta-Analysis : Use computational tools (e.g., Bayesian models) to identify outliers or confounding factors in published datasets .

Example : A study on triazolopyrimidines found that conflicting antiviral activities stemmed from differences in cell permeability due to substituent lipophilicity .

Advanced: What are the design considerations for modifying the pyrazolo[1,5-a]pyrimidine core to enhance solubility without compromising target interaction, particularly with a bulky tert-butyl group?

Methodological Answer:

  • Pro-Drug Strategies : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo to the active form .
  • Co-Crystallization : Screen with co-solvents (e.g., PEGs) to improve aqueous solubility while retaining crystallinity.
  • Formulation : Use nanocarriers (e.g., liposomes) to encapsulate the hydrophobic core and enhance bioavailability .

Case Study : Ethyl ester derivatives of pyrazolo[1,5-a]pyrimidines showed 50% higher solubility than parent compounds while maintaining kinase inhibition .

Advanced: How can researchers validate the proposed mechanism of action for this compound in complex biological systems?

Methodological Answer:

  • Genetic Knockdown : Use siRNA or CRISPR to silence putative targets (e.g., kinases) and assess activity loss in cell-based assays .
  • Biophysical Validation : Employ microscale thermophoresis (MST) or nuclear magnetic resonance (NMR) to confirm direct target binding .
  • In Vivo Profiling : Test in disease models (e.g., xenografts) with pharmacokinetic monitoring to correlate exposure and efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.